1-Benzyl-2-methyl-1,3-benzodiazole-5-carbonitrile
Overview
Description
1-Benzyl-2-methyl-1,3-benzodiazole-5-carbonitrile is a heterocyclic compound with the molecular formula C16H13N3. It is known for its unique structure, which includes a benzimidazole core substituted with a benzyl group, a methyl group, and a carbonitrile group.
Mechanism of Action
are a class of organic compounds that contain a benzene ring fused to a diazole ring. They are used in various fields such as pharmaceuticals, agrochemicals, and dyes due to their diverse biological activities . The benzodiazole moiety is a crucial pharmacophore and is a part of many therapeutic agents .
The mode of action of benzodiazoles can vary widely depending on the specific compound and its functional groups. Some benzodiazoles act by interacting with biological targets such as enzymes or receptors, leading to changes in cellular processes .
The biochemical pathways affected by benzodiazoles also depend on the specific compound and its targets. They can influence a variety of pathways, leading to different downstream effects .
The pharmacokinetics of benzodiazoles, including absorption, distribution, metabolism, and excretion (ADME), can be influenced by factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition .
The result of action of benzodiazoles can range from therapeutic effects in treating diseases to toxic effects depending on the specific compound, its concentration, and the biological system it interacts with .
The action environment , including factors like pH, temperature, and the presence of other molecules, can influence the action, efficacy, and stability of benzodiazoles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-2-methyl-1,3-benzodiazole-5-carbonitrile can be synthesized through several synthetic routes. One common method involves the condensation of 1,2-phenylenediamine with benzyl cyanide in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the desired benzimidazole derivative .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2-methyl-1,3-benzodiazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding benzimidazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonitrile group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
- Oxidized benzimidazole derivatives
- Reduced amine derivatives
- Substituted benzimidazole compounds
Scientific Research Applications
1-Benzyl-2-methyl-1,3-benzodiazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Comparison with Similar Compounds
1-Benzyl-2-methyl-1,3-benzodiazole-5-carbonitrile can be compared with other benzimidazole derivatives:
1-Benzyl-2-methylimidazole: Similar structure but lacks the carbonitrile group, leading to different chemical reactivity and biological activity.
2-Methylbenzimidazole: Lacks the benzyl and carbonitrile groups, resulting in distinct properties and applications.
1-Benzylbenzimidazole: Similar structure but without the methyl group, affecting its chemical and biological behavior
Uniqueness: The presence of the benzyl, methyl, and carbonitrile groups in this compound imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-benzyl-2-methylbenzimidazole-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3/c1-12-18-15-9-14(10-17)7-8-16(15)19(12)11-13-5-3-2-4-6-13/h2-9H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGSHZNASXSXGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1CC3=CC=CC=C3)C=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301189581 | |
Record name | 1H-Benzimidazole-5-carbonitrile, 2-methyl-1-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301189581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1403483-72-6 | |
Record name | 1H-Benzimidazole-5-carbonitrile, 2-methyl-1-(phenylmethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1403483-72-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Benzimidazole-5-carbonitrile, 2-methyl-1-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301189581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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